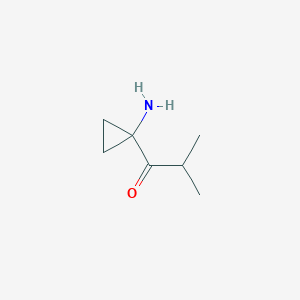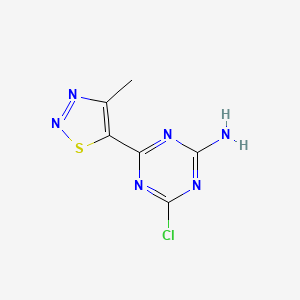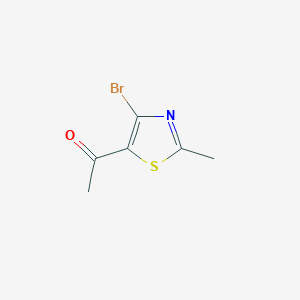
1-(4-Bromo-2-methylthiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylthiazol-5-yl)ethanone is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position of the thiazole ring, with an ethanone group attached at the 5th position. The molecular formula for this compound is C6H6BrNOS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylthiazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-methylthiazole followed by the introduction of an ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or amines.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux conditions.
Major Products Formed:
- Substitution reactions yield various substituted thiazole derivatives.
- Oxidation reactions produce carboxylic acids or other oxidized derivatives.
- Reduction reactions result in alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylthiazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its reactivity and ability to interact with biological molecules. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Bromo-2-methylthiazol-5-yl)ethanone can be compared with other similar thiazole derivatives, such as:
1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: Contains a methylamino group instead of a bromine atom, resulting in different chemical and biological properties.
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C6H6BrNOS |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-6(7)8-4(2)10-5/h1-2H3 |
Clave InChI |
TZOMAXMHAALUML-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



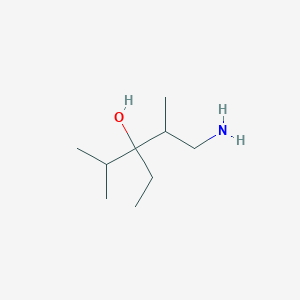
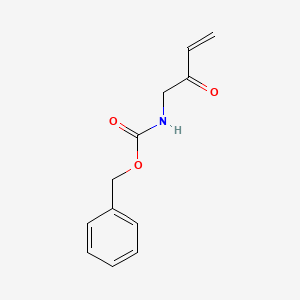
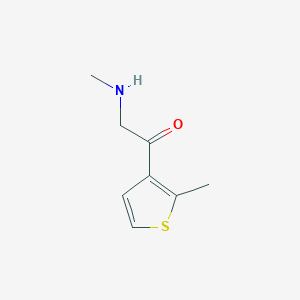
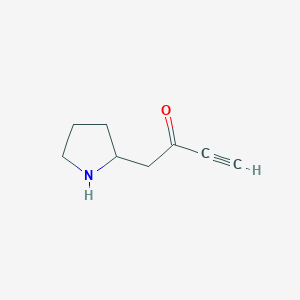

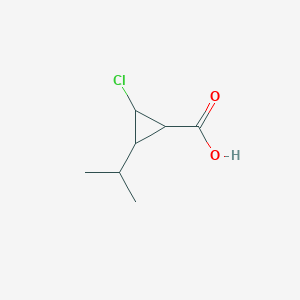
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
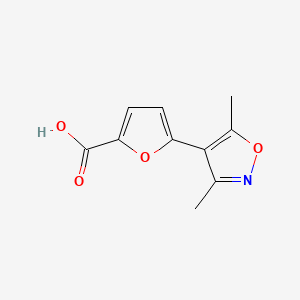
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)


